2-[2-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[2-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a versatile reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-fluoro-3-(trifluoromethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent such as toluene or benzene. The reaction is usually carried out under reflux conditions to facilitate the formation of the boronate ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also minimizes human error and enhances the reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[2-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. It can also participate in other types of reactions, including:
Oxidation: This compound can be oxidized to form the corresponding phenol derivative.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Palladium Catalysts: Palladium(0) complexes are commonly used in Suzuki-Miyaura reactions.
Bases: Bases such as potassium carbonate or sodium hydroxide are often employed to facilitate the reaction.
Solvents: Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Chemistry
In chemistry, 2-[2-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it a crucial reagent in the development of new synthetic methodologies.
Biology
In biological research, this compound is used to synthesize bioactive molecules that can be used as probes or inhibitors in various biochemical assays. Its incorporation into molecular frameworks can enhance the biological activity and stability of the resulting compounds.
Medicine
In medicinal chemistry, this compound is employed in the synthesis of drug candidates. The trifluoromethoxy group is known to improve the pharmacokinetic properties of drugs, such as their metabolic stability and bioavailability.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique chemical properties enable the development of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism by which 2-[2-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boronate ester in cross-coupling reactions. The compound undergoes transmetalation with palladium catalysts, followed by reductive elimination to form the desired carbon-carbon bond. The trifluoromethoxy group enhances the reactivity and selectivity of the compound, making it a valuable reagent in various synthetic applications.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.
4-(Trifluoromethoxy)phenylboronic Acid: Another boronic acid with a trifluoromethoxy group, used for similar purposes.
2-Fluorophenylboronic Acid: A related compound with a fluorine substituent, used in cross-coupling reactions.
Uniqueness
2-[2-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both fluorine and trifluoromethoxy groups, which enhance its reactivity and stability. These functional groups also impart unique electronic properties, making it a more versatile reagent compared to simpler boronic acids.
Properties
CAS No. |
881402-17-1 |
---|---|
Molecular Formula |
C13H15BF4O3 |
Molecular Weight |
306.1 |
Purity |
95 |
Origin of Product |
United States |
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